Hexylresorcinol vs. Acarbose: Superior α-Glucosidase Inhibition Potency
Hexylresorcinol exhibits significantly higher potency as an α-glucosidase inhibitor compared to the clinical antidiabetic drug acarbose. In a direct in vitro enzyme kinetics study, hexylresorcinol demonstrated an IC₅₀ value of 0.146 ± 1.5 mM, whereas acarbose showed an IC₅₀ of 3.13 ± 0.21 mM under identical assay conditions .
| Evidence Dimension | α-Glucosidase inhibitory activity (IC₅₀) |
|---|---|
| Target Compound Data | 0.146 ± 1.5 mM |
| Comparator Or Baseline | Acarbose: 3.13 ± 0.21 mM |
| Quantified Difference | ~21-fold lower IC₅₀ (higher potency) |
| Conditions | In vitro enzyme kinetics assay; α-glucosidase inhibition |
Why This Matters
For R&D programs focused on antidiabetic therapeutics or functional ingredients, hexylresorcinol's 21-fold higher potency versus acarbose may enable lower effective doses and reduced formulation burden.
